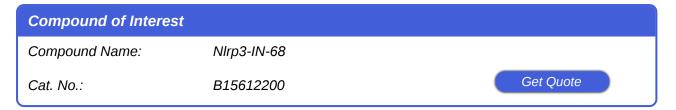


Nlrp3-IN-68: A Technical Guide to its Chemical Properties and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NIrp3-IN-68, also identified in scientific literature as compound 2d, is a potent and selective small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] As a derivative of 1,3,4-oxadiazole, this compound has demonstrated significant anti-inflammatory and antioxidant properties.[1][2][3] Its mechanism of action involves the suppression of inflammatory cytokine secretion, inhibition of inducible nitric oxide synthase (iNOS) expression, and direct interference with the activation of the NLRP3 inflammasome.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental protocols for NIrp3-IN-68.

Chemical Structure and Properties

NIrp3-IN-68 is a synthetic bioisostere of caffeic acid phenethyl ester (CAPE), where the ester group is replaced with a 1,3,4-oxadiazole ring. This modification has been shown to enhance its anti-inflammatory activity.[2]

Physicochemical Properties



Property	Value	Source	
Molecular Formula	C17H14F2N2O3	Derived from Structure	
IUPAC Name	2-(3,4-dihydroxyphenyl)-5-(4,4-difluorophenethyl)-1,3,4-oxadiazole	Inferred from Publication[2]	
SMILES	O=C1OC(c2ccc(O)c(O)c2)=NN 1CCc1ccc(F)c(F)c1	Inferred from Publication[2]	
Molecular Weight	348.31 g/mol	Calculated	

Biological Activity

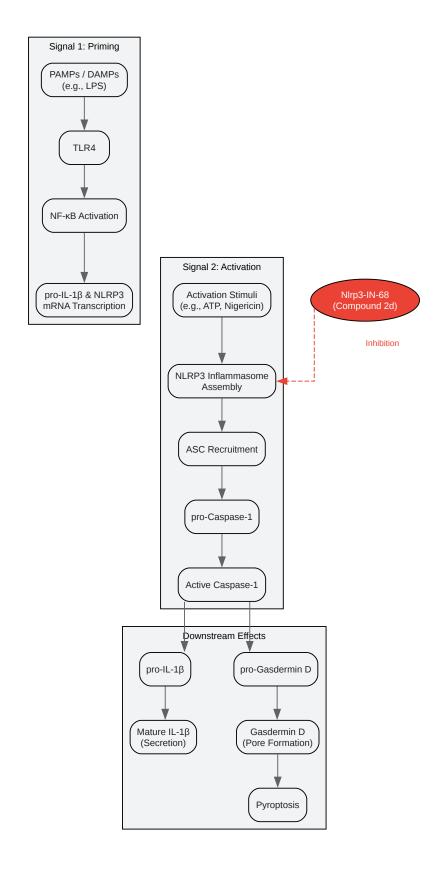
Assay	Cell Line	IC50 Value	Source
NLRP3 Inflammasome Inhibition (IL-1β secretion)	THP-1 cells	Data not explicitly provided, but described as the most potent compound in the series.	[2]
Nitric Oxide (NO) Production Inhibition	RAW264.7 macrophages	Potent inhibition demonstrated.	[2]

Signaling Pathways and Mechanism of Action

The NLRP3 inflammasome is a key component of the innate immune system. Its activation is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2).

NIrp3-IN-68 is understood to inhibit the activation of the NLRP3 inflammasome, thereby preventing the downstream cascade of inflammatory events.





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Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by NIrp3-IN-68.



Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of 1,3,4-oxadiazole-based NLRP3 inhibitors like **NIrp3-IN-68**.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol outlines the standard procedure for inducing NLRP3 inflammasome activation in THP-1 human monocytic cells and assessing the inhibitory effect of a test compound.

- 1. Cell Culture and Differentiation:
- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
- 2. Priming (Signal 1):
- Replace the culture medium with fresh, serum-free RPMI-1640.
- Prime the differentiated THP-1 cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.
- 3. Compound Treatment and Activation (Signal 2):
- Pre-incubate the LPS-primed cells with various concentrations of NIrp3-IN-68 (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
- Induce NLRP3 inflammasome activation by adding 5 mM ATP for 30 minutes or 10 μ M nigericin for 1 hour.
- 4. Measurement of IL-1β Secretion:
- Collect the cell culture supernatants.



 Quantify the concentration of secreted IL-1β using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

5. Data Analysis:

- Calculate the percentage inhibition of IL-1β secretion for each concentration of NIrp3-IN-68 compared to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage inhibition against the log concentration of the compound.



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Caption: Experimental Workflow for NLRP3 Inhibition Assay.

Nitric Oxide (NO) Production Assay

This protocol is used to assess the effect of **NIrp3-IN-68** on the production of nitric oxide in RAW264.7 murine macrophage cells.

1. Cell Culture:

- Culture RAW264.7 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ incubator.
- 2. Compound Treatment and Stimulation:
- Seed the cells in a 96-well plate.
- Pre-treat the cells with various concentrations of Nlrp3-IN-68 for 1 hour.
- Stimulate the cells with 1 μ g/mL LPS for 24 hours to induce iNOS expression and NO production.
- 3. Measurement of Nitrite:



- Collect the cell culture supernatants.
- Measure the concentration of nitrite (a stable product of NO) in the supernatant using the
 Griess reagent system according to the manufacturer's protocol. Briefly, mix equal volumes
 of supernatant and Griess reagent and incubate at room temperature.
- Measure the absorbance at 540 nm using a microplate reader.
- 4. Data Analysis:
- Generate a standard curve using known concentrations of sodium nitrite.
- Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production by NIrp3-IN-68.

Conclusion

NIrp3-IN-68 (compound 2d) is a promising NLRP3 inflammasome inhibitor with a 1,3,4-oxadiazole core structure. Its demonstrated ability to suppress key inflammatory mediators and pathways highlights its potential as a lead compound for the development of novel therapeutics for a range of inflammatory diseases. The experimental protocols provided herein offer a framework for the further investigation and characterization of this and similar compounds.

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